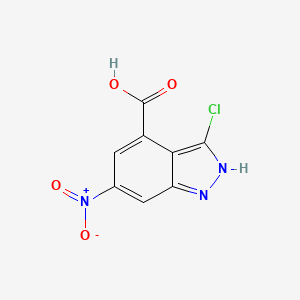

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid

Beschreibung

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid (CAS No: 885519-67-5) is an indazole derivative characterized by a bicyclic aromatic structure containing two nitrogen atoms at positions 1 and 2 of the fused ring system. Key functional groups include a chlorine atom at position 3, a nitro group (-NO₂) at position 6, and a carboxylic acid (-COOH) at position 4. These substituents confer distinct electronic and steric properties, making the compound a valuable intermediate in medicinal chemistry and drug discovery.

Eigenschaften

IUPAC Name |

3-chloro-6-nitro-2H-indazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3O4/c9-7-6-4(8(13)14)1-3(12(15)16)2-5(6)10-11-7/h1-2H,(H,10,11)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIZPEEVUCXYLAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C(NN=C21)Cl)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90646315 | |

| Record name | 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885519-67-5 | |

| Record name | 3-Chloro-6-nitro-2H-indazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90646315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

General Synthetic Approach

The synthesis of 3-chloro-6-nitro-1H-indazole derivatives typically involves multi-step organic reactions starting from appropriately substituted aniline or benzene derivatives. The key steps include:

- Halogenation and nitration to introduce chloro and nitro groups at the desired positions on the aromatic ring.

- Cyclization to form the indazole core structure.

- Carboxylation to introduce the carboxylic acid group at position 4 of the indazole ring.

This approach is supported by the methodology of synthesizing related compounds such as 3-chloro-6-fluoro-1H-indazole-4-carboxylic acid, where starting materials like 3-chloro-6-fluoroaniline undergo cyclization and functional group modifications under controlled conditions to yield the target heterocycle.

Specific Method from Recent Research

A recent study reported an efficient pathway for synthesizing 3-chloro-6-nitro-1H-indazole derivatives using 1,3-dipolar cycloaddition reactions on dipolarophile compounds. The procedure involves:

- Preparation of nitro-substituted dipolarophiles.

- Performing 1,3-dipolar cycloaddition to form the indazole ring system.

- Purification by chromatographic techniques to separate regioisomers.

This method yielded the target compounds with good efficiency (yields ranging from 82% to 90%) and allowed for the synthesis of regioisomers, which were further processed using click chemistry to obtain pure derivatives.

Detailed Experimental Procedure (Adapted from Research)

| Step | Description | Conditions | Notes |

|---|---|---|---|

| 1. Starting Material Preparation | Synthesis of 3-chloro-6-nitro-substituted aniline derivatives | Commercial reagents, nitration and chlorination reactions under controlled temperature | Purity confirmed by TLC and NMR |

| 2. Cyclization | Formation of indazole core via 1,3-dipolar cycloaddition | Solvent: suitable polar aprotic (e.g., DMF or DMSO), moderate heating (60–100°C) | Reaction monitored by TLC |

| 3. Carboxylation | Introduction of carboxylic acid group at position 4 | Carboxylation reagents such as CO2 under pressure or carboxylation agents | Purification by recrystallization or column chromatography |

| 4. Purification | Isolation of pure 3-chloro-6-nitro-1H-indazole-4-carboxylic acid | Silica gel chromatography, recrystallization | Yield typically 80–90% |

Analytical and Characterization Techniques

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR confirm the structure and purity of the synthesized compound.

- Mass Spectrometry (MS): Electrospray ionization (ESI) MS confirms molecular weight.

- Thin-Layer Chromatography (TLC): Used for monitoring reaction progress.

- Melting Point Determination: Confirms compound identity and purity.

- Chromatographic Purification: Flash column chromatography on silica gel is standard.

These techniques ensure the synthesized compound meets the required structural and purity standards for further biological evaluation.

Research Findings on Preparation Efficiency and Stability

- The cycloaddition method provides regioselective synthesis with high yields (82–90%).

- Click chemistry post-processing helps resolve regioisomeric mixtures, enhancing purity.

- Molecular docking and dynamics studies confirm the stability of the synthesized compounds and their potential biological activity, indicating that the synthetic methods yield biologically relevant molecules.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Yield (%) | Key Notes |

|---|---|---|---|

| Halogenation & Nitration | Controlled electrophilic substitution | 70–85 | Requires careful temperature control |

| Cyclization | 1,3-Dipolar cycloaddition | 82–90 | Efficient ring closure, regioselective |

| Carboxylation | CO2 insertion or equivalent | 75–85 | Introduces carboxylic acid at position 4 |

| Purification | Chromatography & recrystallization | >90 | Essential for isolating pure regioisomers |

Analyse Chemischer Reaktionen

Types of Reactions

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols under basic conditions.

Oxidation: The carboxylic acid group can be oxidized to form corresponding acid derivatives.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

Nucleophiles: Amines, thiols, alcohols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products Formed

Amino Derivatives: Formed by the reduction of the nitro group.

Substituted Indazoles: Formed by nucleophilic substitution of the chloro group.

Oxidized Derivatives: Formed by oxidation of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid serves as a crucial building block in the synthesis of various pharmaceutical agents. Its applications in medicinal chemistry include:

Anticancer Properties

- Mechanism of Action : The compound interacts with specific molecular targets such as enzymes and receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that affect cellular components .

- Case Study : In vitro studies have shown significant antiproliferative activity against cancer cell lines, with IC50 values as low as 0.64 μM for certain derivatives .

Antimicrobial Activity

- The compound exhibits effectiveness against multiple bacterial strains, suggesting potential uses in treating infections. Its structure allows it to act as an enzyme inhibitor, affecting metabolic pathways crucial for bacterial survival .

Agrochemicals

The compound is being explored for its potential use in developing pesticides and herbicides due to its biological activity. Its ability to interact with biological systems makes it a candidate for creating effective agrochemical agents .

Materials Science

Research indicates that 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid can be utilized in the development of novel materials with specific electronic or optical properties. This application is particularly relevant in the fields of organic electronics and photonics .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activities of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid and its derivatives:

| Compound | Activity | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | Antiproliferative | 0.64 | |

| Derivative A | Antitumor | <0.4 | |

| Derivative B | Antimicrobial | - |

Wirkmechanismus

The mechanism of action of 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

To evaluate the unique attributes of 3-chloro-6-nitro-1H-indazole-4-carboxylic acid, it is compared to two analogs: 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid and 7-Chloro-3-methyl-1H-indole-2-carboxylic acid . The table below summarizes their structural and physicochemical differences:

| Property | 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | 3-Bromo-6-nitro-1H-indazole-4-carboxylic acid | 7-Chloro-3-methyl-1H-indole-2-carboxylic acid |

|---|---|---|---|

| CAS Number | 885519-67-5 | 885519-63-1 | 16381-48-9 |

| Core Structure | Indazole (two adjacent N atoms) | Indazole (two adjacent N atoms) | Indole (one N atom) |

| Substituents | -Cl (C3), -NO₂ (C6), -COOH (C4) | -Br (C3), -NO₂ (C6), -COOH (C4) | -Cl (C7), -CH₃ (C3), -COOH (C2) |

| Molecular Formula | C₈H₄ClN₃O₄ | C₈H₄BrN₃O₄ | C₁₀H₈ClNO₂ |

| Molecular Weight (g/mol) | 257.59 | 302.04 | 211.63 |

| Key Applications | Medicinal chemistry, kinase inhibitor scaffolds | Brominated analog for halogen-switch studies | Indole-based intermediates, agrochemicals |

Comparison with 3-Bromo-6-nitro-1H-indazole-4-carboxylic Acid

The brominated analog (CAS 885519-63-1) shares the indazole core and nitro-carboxylic acid substituents but differs in the halogen at position 3 (Br vs. Cl). Key distinctions include:

- Reactivity : Bromine’s larger atomic radius and polarizability make it a better leaving group in nucleophilic substitution reactions compared to chlorine. This property may enhance the bromo analog’s utility in cross-coupling reactions or prodrug synthesis.

- Molecular Weight : The bromo derivative has a higher molecular weight (302.04 vs. 257.59 g/mol), which could influence pharmacokinetic properties such as solubility and membrane permeability.

Comparison with 7-Chloro-3-methyl-1H-indole-2-carboxylic Acid

This indole derivative (CAS 16381-48-9) differs fundamentally in its core structure (indole vs. indazole) and substituent positions:

- Core Structure : Indole contains a single nitrogen atom in its six-membered ring, whereas indazole has two adjacent nitrogen atoms. This difference impacts hydrogen-bonding capabilities and aromaticity. Indazoles often exhibit greater metabolic stability due to reduced susceptibility to oxidation.

- Functional Groups : The methyl group at position 3 and chlorine at position 7 in the indole derivative create distinct steric and electronic environments. The absence of a nitro group reduces electron-withdrawing effects, which may lower the acidity of the carboxylic acid compared to the nitro-substituted indazole analogs.

- Applications : Indole derivatives are widely used in agrochemicals and serotonin receptor modulators, whereas nitro-indazole-carboxylic acids are more common in anticancer and anti-inflammatory research .

Research Findings and Implications

Biological Activity : The nitro group in 3-chloro-6-nitro-1H-indazole-4-carboxylic acid enhances the acidity of the carboxylic acid (pKa ~1–2), facilitating salt formation for improved solubility. This property is critical for bioavailability in drug formulations.

Synthetic Utility : The chlorine substituent offers a site for further functionalization (e.g., Suzuki-Miyaura coupling), whereas the bromo analog’s reactivity may favor Buchwald-Hartwig amination.

Stability : Indazole derivatives generally exhibit higher thermal and oxidative stability than indoles due to the aromatic nitrogen pair, making them preferable in high-throughput screening libraries .

Biologische Aktivität

3-Chloro-6-nitro-1H-indazole-4-carboxylic acid (CNI) is an indazole derivative that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Properties

CNI has the molecular formula and a molecular weight of approximately 241.59 g/mol. The presence of a chloro group, a nitro group, and a carboxylic acid functional group contributes to its unique chemical properties, which are essential for its biological activity.

Antileishmanial Activity

Recent studies have highlighted the antileishmanial potential of CNI derivatives. A study focused on synthesizing various 3-chloro-6-nitro-1H-indazole derivatives assessed their effectiveness against Leishmania species. The in vitro assays utilized the MTT method to evaluate cell viability in the presence of these compounds. The results indicated that CNI derivatives exhibited significant antileishmanial activity with IC50 values ranging from 5 to 20 μg/mL, demonstrating their potential as therapeutic agents against leishmaniasis .

Antitumor Activity

CNI and its derivatives have also been investigated for their antitumor properties. Research has shown that certain indazole derivatives can inhibit various cancer cell lines. For instance, compounds derived from CNI demonstrated potent inhibition against multiple myeloma cell lines with IC50 values as low as 0.64 μM. These findings suggest that CNI may play a role in cancer therapy by targeting specific signaling pathways involved in tumor growth .

Synthesis Methods

The synthesis of CNI typically involves several steps, including the functionalization of the indazole ring. Common methods include:

- Halogenation : Introduction of the chloro group at the 3-position using iodine in the presence of a base.

- Nitration : Formation of the nitro group at the 6-position through nitration reactions.

- Carboxylation : Introduction of the carboxylic acid group via carboxylation reactions.

These synthetic pathways allow for the production of CNI with varying substituents that can influence its biological activity .

Comparative Analysis with Similar Compounds

To understand the uniqueness of CNI, a comparative analysis with structurally similar compounds is essential:

| Compound Name | Similarity Index | Key Differences |

|---|---|---|

| 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid | 0.99 | Different position of carboxylic acid |

| 5-Chloro-1H-indazole-3-carboxylic acid | 0.88 | Different substitution pattern |

| 6-Chloro-1H-indazole-3-carbaldehyde | 0.87 | Contains an aldehyde instead of a carboxylic acid |

| 7-Chloro-1H-indazole-3-carboxylic acid | 0.85 | Variation in chlorine position |

This table illustrates how CNI's distinct functional groups contribute to its specific biological activities compared to other indazole derivatives.

Case Studies and Research Findings

In a significant study published in Molecules, researchers explored the binding interactions between CNI derivatives and Leishmania trypanothione reductase (TryR). Computational docking studies indicated favorable binding conformations, suggesting that these compounds could effectively inhibit TryR, a critical enzyme for parasite survival .

Furthermore, another study reported that certain derivatives exhibited promising selectivity against specific kinases involved in cancer progression, highlighting their potential as targeted therapies .

Q & A

Q. What are the recommended methods for synthesizing 3-Chloro-6-nitro-1H-indazole-4-carboxylic acid derivatives?

A common approach involves refluxing precursor compounds (e.g., substituted indazoles) with acetic acid and sodium acetate, followed by purification via recrystallization from DMF/acetic acid mixtures. This method ensures regioselective nitro and chloro substitutions while maintaining carboxylic acid functionality . For intermediates like 6-chloroindazoles, alkylation or esterification steps may precede nitration to avoid side reactions.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

Use a combination of HPLC (≥95% purity threshold), high-resolution mass spectrometry (HRMS) for molecular weight confirmation, and FT-IR to verify functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹). Single-crystal X-ray diffraction (SXRD) with SHELXL refinement is recommended for unambiguous structural confirmation, as it resolves bond lengths and angles with <0.01 Å precision .

Q. What solvent systems are optimal for recrystallizing this compound?

Polar aprotic solvents like dimethylformamide (DMF) mixed with acetic acid (1:2 v/v) are effective due to the compound’s moderate solubility in DMF and poor solubility in acetic acid. Gradual cooling from reflux temperature yields high-purity crystals suitable for SXRD .

Advanced Research Questions

Q. How can data contradictions in electron density maps during crystallographic refinement be resolved?

Contradictions often arise from disordered nitro or chloro groups. In SHELXL, apply "PART" instructions to model disorder, and use the "SIMU" and "DELU" restraints to stabilize thermal motion parameters. For severe cases, twin refinement (via TWIN/BASF commands) or high-resolution data (d < 0.8 Å) may be required .

Q. What strategies improve yield in multistep syntheses involving nitro-indazole intermediates?

Optimize nitration conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) to prevent over-nitration. Protecting the carboxylic acid group as a methyl ester during nitro/chloro substitutions (via Fisher esterification) reduces side reactions, with subsequent hydrolysis (NaOH/EtOH) restoring the acid .

Q. How does the nitro group’s electronic effect influence the compound’s pharmacological interactions?

The nitro group’s strong electron-withdrawing nature enhances hydrogen-bonding with target proteins (e.g., kinase ATP-binding pockets). In silico docking (AutoDock Vina) paired with mutagenesis studies can identify critical residues, such as Lys45 in PKA, where nitro-carboxylic acid derivatives show IC₅₀ values <10 µM .

Q. What crystallographic challenges arise from the compound’s planar indazole ring?

Planar structures often cause overlapping thermal ellipsoids in SXRD. Use SHELXT’s "HKLF 5" format for integration and "ACTA" for absorption corrections. For low-symmetry space groups (e.g., P2₁/c), enforce rigid-bond restraints (RIGU) to stabilize anisotropic displacement parameters .

Methodological Notes

- Crystallography : SHELX suites (SHELXT/SHELXL) remain the gold standard for small-molecule refinement, particularly for resolving halogen/nitro disorder .

- Synthesis : Reflux protocols from indole carboxylate syntheses are adaptable but require strict temperature control to avoid decarboxylation .

- Pharmacology : Prioritize assays measuring cAMP modulation or kinase inhibition, as structural analogs show potent activity in vascular and CNS targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.